3-Formylbenzenesulfonamide
Overview
Description
3-Formylbenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. It is characterized by a benzene ring substituted with a formyl group and a sulfonamide group. This compound is of interest due to its potential applications in medicinal chemistry, particularly as it relates to the inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes.
Synthesis Analysis
The synthesis of derivatives of 3-formylbenzenesulfonamide can be achieved through a synthetic route that begins with corresponding benzaldehydes. A key step involves the conversion of aldehyde bisulfite adducts to the target compounds, which in this case are 3-formylbenzenesulfonyl chloride derivatives. This conversion is facilitated by a two-stage reaction in the presence of Na2SO4, as described in the synthesis of these derivatives .
Molecular Structure Analysis
The molecular structure of 3-formylbenzenesulfonamide derivatives plays a crucial role in their function as inhibitors of carbonic anhydrase enzymes. The X-ray crystal structure of sulfonamide inhibitors bound to the enzyme hCA II has provided insights into the factors that contribute to their inhibitory potency. This structural analysis is essential for understanding how these compounds interact with the enzyme's active site .
Chemical Reactions Analysis
The reactivity of 3-formylbenzenesulfonamide derivatives can be explored through their reactions with various amines. Depending on the concentration of the amine used, these reactions can yield either sulfonamido Schiff bases or the corresponding 3-formylbenzenesulfonamides. These compounds can exist in different forms depending on the phase, with solid-state structures favoring benzisothiazole-1,1-dioxides, a mixture in solution, and the sulfonamide form in the gas phase .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-formylbenzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups on the aromatic ring can facilitate intramolecular arylation reactions, leading to the formation of advanced intermediates such as benzhydrylamines. These intermediates are valuable for the synthesis of nitrogenous heterocycles, which have various applications in pharmaceuticals .
Scientific Research Applications
Chemical Structure and Reactivity
- The reaction of 2-formylbenzenesulfonyl chloride with primary amines results in either sulfonamido Schiff bases or corresponding 2-formylbenzenesulfonamides, indicating the reactive nature of these compounds in different concentrations of amines. This demonstrates the versatility of 3-formylbenzenesulfonamide derivatives in chemical synthesis (Rajeev et al., 1994).
Synthesis Methods
- A synthetic route for 3-formylbenzenesulfonyl chloride derivatives has been developed from corresponding benzaldehydes. This method involves the conversion of aldehyde bisulfite adducts to target compounds, which is significant for the efficient synthesis of 3-formylbenzenesulfonamide related compounds (Bao et al., 2017).
Molecular Interactions
- Studies on 2,3-Dihydro-3-hydroxybenzisothiazole 1,1-dioxides, related to 3-formylbenzenesulfonamides, reveal interesting intermolecular associations. This includes the formation of novel hydrogen-bonded dimers, providing insights into the structural behavior of these compounds in different states (Rajeev et al., 1998).
Antitumor Potential
- Certain compounds from sulfonamide-focused libraries, including derivatives of benzenesulfonamide, have shown promise as potent cell cycle inhibitors in antitumor screens. This includes the advancement of these compounds into clinical trials, highlighting the therapeutic potential of 3-formylbenzenesulfonamide derivatives in cancer treatment (Owa et al., 2002).
Antibacterial and Lipoxygenase Inhibition
- New sulfonamides bearing 1,4-benzodioxin ring, closely related to 3-formylbenzenesulfonamides, have shown notable antibacterial potential and lipoxygenase inhibition, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-formylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWFGTCTSJNEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594072 | |
Record name | 3-Formylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylbenzenesulfonamide | |
CAS RN |
1778-37-6 | |
Record name | 3-Formylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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